molecular formula C15H11Cl2F3N2O B2488661 N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide CAS No. 303148-07-4

N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide

Cat. No.: B2488661
CAS No.: 303148-07-4
M. Wt: 363.16
InChI Key: ZBHSNQDGAVFNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide is a useful research compound. Its molecular formula is C15H11Cl2F3N2O and its molecular weight is 363.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Material Research

  • N-(2-chlorophenyl)-(1-propanamide), a related compound, has been investigated for its potential in organic electro-optic and nonlinear optical materials. This research involves synthesizing the compound and characterizing its crystals through various techniques like UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) signal of these crystals was measured, indicating their potential for nonlinear optical applications (Prabhu et al., 2000), (Prabhu et al., 2001).

Crystal Structure and Properties Analysis

  • Studies have focused on the structural, dielectric, and optical properties of similar compounds like N-(2 chlorophenyl)-(1-propanamide). These investigations provide insights into the crystal's system, its vibrational characteristics, optical transmission, bandgap determination, and laser damage threshold, which are crucial for understanding the material's potential uses in various fields (Srinivasan et al., 2006).

Antifungal Activity Research

  • Research into N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, another related compound, shows its antifungal properties. This highlights the compound's potential use in developing new antifungal agents or treatments (Xue Si, 2009).

Alzheimer’s Disease Treatment Research

  • A series of N-substituted derivatives of related compounds has been synthesized to evaluate new drug candidates for Alzheimer’s disease. These studies focus on enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).

Inflammation Inhibition Research

  • N-pyridinyl(methyl)indolylpropanamides, similar to the target compound, have been synthesized and evaluated for their potential as topical inflammation inhibitors. This research provides insights into the pharmacomodulation of these compounds and their effectiveness in reducing inflammation, which could have implications for treating various inflammatory conditions (Dassonville et al., 2004), (Dassonville et al., 2008).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c1-8(14(23)22-11-4-2-10(16)3-5-11)13-12(17)6-9(7-21-13)15(18,19)20/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHSNQDGAVFNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.